molecular formula C8H9N3O B2616752 6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol CAS No. 2490432-00-1

6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol

Cat. No.: B2616752
CAS No.: 2490432-00-1
M. Wt: 163.18
InChI Key: WXXAIYJEOSHCTA-UHFFFAOYSA-N
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Description

6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol is a heterocyclic compound with the molecular formula C8H9N3O. It is characterized by a fused ring structure consisting of pyrazole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol typically involves the reaction of 3,5-dimethylpyrazole with acetophenone derivatives. The process includes N-propargylation of the pyrazole ring followed by cyclization with amine derivatives in the presence of cesium carbonate (Cs2CO3) in methanol . This method allows for the formation of the desired pyrazolopyrazine structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol involves its interaction with molecular targets within cells. For instance, in cancer research, the compound has been shown to induce cell death in certain cancer cell lines by interfering with cellular pathways and molecular targets involved in cell proliferation . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol is unique due to its specific ring structure and the presence of both methyl groups at positions 6 and 7

Properties

IUPAC Name

6,7-dimethylpyrazolo[1,5-a]pyrazin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-6(2)11-7(3-9-5)8(12)4-10-11/h3-4,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXAIYJEOSHCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)O)C=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490432-00-1
Record name 6,7-dimethylpyrazolo[1,5-a]pyrazin-3-ol
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